3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
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Description
Scientific Research Applications
GABAA Receptor Targeting and Cognitive Enhancement
The compound has been researched for its role in targeting the GABAA receptor, specifically as an α5-selective inverse agonist. Studies have indicated that such compounds can enhance cognitive performance without the anxiogenic-like side effects associated with non-selective inverse agonists. This was evidenced by the measurement of human brain GABAA receptors occupancy using [¹¹C]flumazenil positron emission tomography, demonstrating significant levels of receptor occupancy without anxiogenic-like side effects (Eng et al., 2010).
Metabolic Pathways and Disposition
In-depth investigations have been conducted on the metabolism and disposition of related compounds. These studies highlight the compound's rapid absorption, extensive metabolism, and the excretion processes in humans. One study detailed the metabolism and disposition of TPA023, a compound with a similar structural framework, emphasizing the pathways such as t-butyl hydroxylation, N-deethylation, and direct N-glucuronidation, along with the identification of various metabolites (Polsky-Fisher et al., 2006).
Brain Receptor Imaging
Research involving structurally analogous compounds, like [123I]NNC 13-8241, has been pivotal in developing in vivo imaging techniques for benzodiazepine receptor sites in the human brain. Such studies contribute to our understanding of receptor occupancy and the pharmacokinetics of related compounds, potentially facilitating the development of therapeutic agents targeting specific brain receptors (Kuikka et al., 1996).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3/c1-10-13(11(2)27-23-10)6-7-16(26)19-9-15-21-22-17-14(5-4-8-25(15)17)18-20-12(3)24-28-18/h4-5,8H,6-7,9H2,1-3H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXCAGPAMGEYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide |
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